- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716
Cas no 97845-72-2 (Penciclovir Diacetate)
Le penciclovir diacétate est un ester diacétylé du penciclovir, un analogue nucléosidique antiviral. Cette forme prodrogue améliore la biodisponibilité orale par rapport au penciclovir parent. Le composé agit comme inhibiteur sélectif de l'ADN polymérase virale, montrant une activité prononcée contre les virus herpes simplex (HSV-1 et HSV-2) et le virus varicelle-zona (VZV). Sa structure chimique (C16H22N6O6) permet une phosphorylation intracellulaire efficace en métabolite actif triphosphate. Le penciclovir diacétate présente une stabilité chimique supérieure et une solubilité améliorée par rapport au penciclovir libre, facilitant son administration systémique. Son mécanisme d'action prolongé repose sur la persistance intracellulaire du métabolite actif, permettant des intervalles de dosage plus espacés.
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
Numéro CAS:97845-72-2
Le MF:C14H19N5O5
Mégawatts:337.331162691116
CID:4557780
Update Time:2025-07-21
Penciclovir Diacetate Propriétés chimiques et physiques
Nom et identifiant
-
- Penciclovir Diacetate Impurity
- Penciclovir Impurity 3
- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
- Penciclovir impurity-C
- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 39913
- BRU 39913
- Di-O-acetylpenciclovir
- Penciclovir diacetate
- Penciclovir Diacetate
-
- Piscine à noyau: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
- La clé Inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N
- Sourire: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O
Penciclovir Diacetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | P221505-5mg |
Penciclovir Diacetate |
97845-72-2 | 5mg |
$58.00 | 2023-05-17 | ||
| TRC | P221505-10mg |
Penciclovir Diacetate |
97845-72-2 | 10mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P221505-25mg |
Penciclovir Diacetate |
97845-72-2 | 25mg |
$ 241.00 | 2023-09-06 | ||
| TRC | P221505-50mg |
Penciclovir Diacetate |
97845-72-2 | 50mg |
$ 466.00 | 2023-09-06 |
Penciclovir Diacetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Référence
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 4-(Dimethylamino)pyridine
Référence
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Méthode de production 4
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Référence
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Méthode de production 5
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Référence
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Référence
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Méthode de production 7
Conditions de réaction
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Référence
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042
Méthode de production 8
Conditions de réaction
Référence
- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318
Méthode de production 9
Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Référence
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Méthode de production 10
Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Référence
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Référence
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Méthode de production 12
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Référence
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Méthode de production 13
Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Référence
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Penciclovir Diacetate Raw materials
- Famciclovir
- 2-Amino-6-chloropurine
- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)
- Guanosine, monosodium salt (9CI)
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 2-(hydroxyMethyl)butane-1,4-diol
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 2-(Acetoxymethyl)-4-bromobutyl Acetate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
- N2-acetyl-7-benzylguanine
Penciclovir Diacetate Preparation Products
Penciclovir Diacetate Littérature connexe
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
97845-72-2 (Penciclovir Diacetate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot